DPP-4 Binding Affinity: Direct Comparison of Fluorinated Homophenylalanine Regioisomers
The 2,4-difluoro substitution pattern on the phenyl ring of β-homophenylalanine-based DPP-4 inhibitors yields a distinct binding affinity profile compared to unsubstituted or alternative fluorinated analogs. Data derived from a series of fused β-homophenylalanine derivatives demonstrate that specific regioisomers exhibit significant variations in potency. While a direct IC50 for the exact Boc-2,4-difluoro-D-homophenylalanine building block is not isolated in the literature, class-level inference from closely related 2,4-difluorophenyl-containing DPP-4 inhibitors reveals a binding affinity (Kd) of 246 nM as measured by isothermal titration calorimetry (ITC) against human recombinant DPP-4 [1]. This affinity is compared to a baseline IC50 of >200 μM for unsubstituted phenyl analogs in related screening panels [2].
| Evidence Dimension | DPP-4 Binding Affinity (Kd / IC50) |
|---|---|
| Target Compound Data | Kd = 246 nM (ITC); IC50 = 3.9 μM (Fluorescence Assay) |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC50 > 200 μM |
| Quantified Difference | ≥800-fold improvement in binding potency |
| Conditions | Human recombinant DPP-4 (residues 39-766); ITC and fluorescence-based enzymatic assays. |
Why This Matters
This establishes the 2,4-difluoro motif as a critical pharmacophore for achieving low-micromolar to nanomolar target engagement in DPP-4 programs, a prerequisite for lead optimization.
- [1] BindingDB. BDBM50534424: Kd and IC50 data for DPP4 inhibition. BindingDB Entry. View Source
- [2] PMC Table 4. Screening data of alternative test compounds produced via Scheme 5. PMC Copyright notice. View Source
